(Rac)-DPPC-d6

Description

Colfosceril palmitate is a synthetic pulmonary surfactant administered in infants with respiratory distress syndrome. It was part of the first generation of commercially available artificial surfactants. It was developed by Burroughs Wellcome and it was FDA approved on August 6, 1990. Nowadays colfosceril palmitate is under the state of canceled post-marketing.

Colfosceril palmitate has been reported in Homo sapiens, Lycoris radiata, and Trypanosoma brucei with data available.

Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress.

COLFOSCERIL PALMITATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for respiratory system disease and newborn respiratory distress syndrome.

PC(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

used in the treatment of unilateral pulmonary interstitial emphysema; component of Exosurf

See also: Cetyl alcohol; colfosceril palmitate; tyloxapol (component of).

Properties

IUPAC Name |

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046720 | |

| Record name | Colfosceril palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

60.5-61.5ºC at 760 mmHg | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very poor solubility | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

63-89-8 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colfosceril palmitate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colfosceril palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFOSCERIL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63ºC | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

(Rac)-DPPC-d6: A Technical Guide for Researchers and Drug Development Professionals

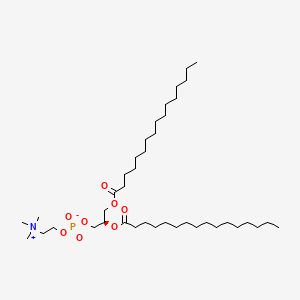

(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in a wide range of research and pharmaceutical applications. Its unique isotopic labeling makes it particularly useful for biophysical studies of lipid membranes and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of the core chemical properties, experimental applications, and relevant biological interactions of this compound.

Core Chemical Properties

This compound is a deuterated analog of the naturally occurring phospholipid DPPC. The "d6" designation indicates that six deuterium (B1214612) atoms have been incorporated into the molecule, typically on the acyl chains. This isotopic substitution has a minimal impact on the compound's chemical behavior but provides a distinct mass signature and unique properties for nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₄₀H₇₄D₆NO₈P |

| Molecular Weight | 740.08 g/mol [1] |

| Physical State | Solid (white to off-white powder) |

| Solubility | Insoluble in water and DMSO. Soluble in organic solvents such as chloroform (B151607) and ethanol.[2] |

Applications in Research and Drug Development

The primary applications of this compound stem from its identity as a deuterated lipid, making it an invaluable tool in the formulation of lipid-based drug delivery systems and in the study of biological membranes.

Liposome Formulation

This compound is frequently used in the preparation of liposomes, which are microscopic vesicles composed of a lipid bilayer. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific targets within the body. The deuteration of DPPC allows for precise tracking and quantification of the lipid component in complex biological matrices using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid bilayers. By selectively replacing protons with deuterons, researchers can probe the orientation and mobility of specific segments of the lipid molecule. This compound, with its deuterated acyl chains, provides detailed information on the order and fluidity of the membrane core, which are critical parameters influencing membrane protein function and permeability.[2]

Internal Standard

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are often used as internal standards. Due to its chemical similarity to endogenous lipids and its distinct mass, this compound is an ideal internal standard for the accurate quantification of phospholipids (B1166683) in biological samples.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) from this compound, which can be further processed to form unilamellar vesicles.

Materials:

-

This compound

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vortex mixer

-

Extruder (optional, for unilamellar vesicles)

Procedure:

-

Lipid Dissolution: Dissolve the desired amount of this compound in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid film will form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least one hour.

-

Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of DPPC (approximately 41°C) to facilitate hydration.[3]

-

Vesicle Formation: Agitate the mixture by vortexing or gentle shaking until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs.

-

Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size. This process should also be carried out at a temperature above the lipid's phase transition temperature.

Role in Modulating Macrophage Inflammatory Responses

Recent research has highlighted the immunomodulatory properties of DPPC, the non-deuterated counterpart of this compound. As a major component of pulmonary surfactant, DPPC can influence the function of alveolar macrophages, key immune cells in the lungs.

Studies have shown that DPPC can suppress the inflammatory response of macrophages to various stimuli. For instance, DPPC has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and reduce the oxidative burst in macrophages.[4] This anti-inflammatory effect is thought to be mediated, in part, through the modulation of cell membrane properties. The incorporation of DPPC into the macrophage cell membrane can alter its fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins.

One of the key signaling pathways implicated in the inflammatory response of macrophages is the Toll-like receptor 4 (TLR4) pathway. TLR4 recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then moves into the nucleus and promotes the expression of genes encoding inflammatory mediators.

Evidence suggests that DPPC may interfere with this pathway. By altering the membrane environment, DPPC could potentially modulate the interaction of LPS with the TLR4 receptor complex, which includes the co-receptor CD14. This could lead to a dampening of the downstream signaling cascade and a reduction in NF-κB activation and subsequent inflammatory gene expression.[5][6]

References

- 1. ijpab.com [ijpab.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Macrophage modulation with dipeptidyl peptidase-4 inhibitors: A new frontier for treating diabetic cardiomyopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-DPPC-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core physical characteristics of (Rac)-DPPC-d6, a deuterated derivative of the vital phospholipid, dipalmitoylphosphatidylcholine (DPPC). This document provides a comprehensive overview of its properties, experimental characterization techniques, and its role in biological pathways, facilitating its application in advanced research and pharmaceutical development.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of DPPC and Predicted Properties of this compound

| Property | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | This compound (Predicted) |

| Synonyms | DPPC, 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine | (Rac)-129Y83-d6 |

| Molecular Formula | C₄₀H₈₀NO₈P | C₄₀H₇₄D₆NO₈P |

| Molecular Weight | 734.04 g/mol [2] | Approx. 740.1 g/mol |

| Appearance | White powder | White powder |

| Melting Point | ~41°C (Phase Transition Temperature) | Expected to be slightly higher than DPPC |

| Solubility | Soluble in ethanol, chloroform, and other organic solvents. Forms liposomes in aqueous solutions. | Similar to DPPC |

| Storage | -20°C[3] | -20°C |

Note: The molecular weight of this compound is predicted by adding the mass of six deuterium (B1214612) atoms and subtracting the mass of six hydrogen atoms from the molecular weight of DPPC. The melting point (phase transition temperature) of deuterated lipids is often observed to be slightly higher than their non-deuterated counterparts due to the stronger C-D bond compared to the C-H bond, which can lead to altered packing and intermolecular interactions.

Experimental Protocols for Characterization

The physical characteristics of this compound and other phospholipids (B1166683) are typically investigated using a suite of biophysical techniques. These methods provide insights into the structure, phase behavior, and dynamics of lipid assemblies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and the enthalpy of the transition of lipid vesicles.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

-

DSC Analysis: The lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference. The samples are heated at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition.

-

Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the structure, dynamics, and orientation of this compound in lipid bilayers.

Methodology:

-

Sample Preparation: this compound liposomes are prepared as described for DSC. For solid-state NMR, the lipid dispersion is often centrifuged to form a pellet.

-

NMR Spectroscopy:

-

¹H NMR: Can be used to study the mobility of different segments of the lipid molecule. The deuteration in this compound simplifies the proton spectrum.

-

²H NMR (Deuterium NMR): This is a powerful technique for studying deuterated lipids. The quadrupolar splitting of the deuterium signal provides information about the orientation and ordering of the C-D bonds, and thus the acyl chains of the lipid.

-

³¹P NMR: Provides information about the headgroup region of the phospholipid, including its orientation and dynamics, and can be used to distinguish between different lipid phases (e.g., lamellar, hexagonal).

-

-

Data Analysis: The NMR spectra are analyzed to extract parameters such as chemical shifts, line widths, and quadrupolar splittings, which are then interpreted to provide a detailed picture of the lipid bilayer's properties.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and purity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the ionization technique.

-

MS Analysis: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the lipid molecules. The ions are then analyzed by a mass analyzer to determine their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The presence of other peaks can indicate impurities.

Biological Signaling Pathways

DPPC is a major component of biological membranes and pulmonary surfactant.[3] While it is often considered a structural lipid, it can also influence cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Studies have shown that DPPC can modulate the inflammatory functions of monocytic cells, although this effect appears to be independent of the p44/p42 (ERK1/2) and p38 MAPK pathways.[4]

The synthesis of DPPC itself involves two main pathways: the de novo pathway (Kennedy pathway) and the remodeling pathway (Lands' pathway).

Caption: DPPC synthesis and its potential influence on cell signaling.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the biophysical properties of this compound and its effects on model membranes.

Caption: Workflow for this compound characterization and analysis.

Conclusion

This compound serves as a crucial tool for researchers in biophysics, biochemistry, and pharmaceutical sciences. Its deuterated nature allows for detailed structural and dynamic studies of lipid bilayers that are not easily achievable with non-deuterated analogs. While specific physical data for this particular isotopic isomer is sparse, a strong understanding can be built upon the extensive knowledge of DPPC. The experimental protocols and workflows outlined in this guide provide a solid foundation for the characterization and application of this compound in advanced research settings, paving the way for new discoveries in membrane biology and drug delivery systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Characterization of the main phase transition in 1,2-dipalmitoyl-phosphatidylcholine luvs by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-DPPC-d6: An In-depth Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-DPPC-d6, a deuterated analog of the saturated phospholipid 1,2-dipalmitoyl-rac-glycero-3-phosphocholine. This document details its molecular structure, physicochemical properties, and its applications in scientific research, particularly in the fields of membrane science and drug delivery.

Molecular Structure and Physicochemical Properties

This compound is a synthetic phospholipid where six hydrogen atoms have been replaced with deuterium (B1214612). The "rac" designation indicates that it is a racemic mixture, containing both the sn-1 and sn-2 stereoisomers at the glycerol (B35011) backbone. The "d6" signifies the specific positions of the deuterium atoms on the terminal methyl groups of the two palmitoyl (B13399708) acyl chains.

The precise chemical name for this compound is 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide[1]. This deuteration makes it a valuable tool for various biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in scattering length and magnetic moment between hydrogen and deuterium provides unique contrast.

Table 1: Physicochemical Properties of this compound and its non-deuterated counterpart, (Rac)-DPPC.

| Property | This compound | (Rac)-DPPC |

| Synonyms | (Rac)-1,2-dipalmitoyl-d6-glycero-3-phosphocholine | DL-α-Phosphatidylcholine, dipalmitoyl; DPPC |

| CAS Number | 82765-17-1[1] | 2644-64-6[2] |

| Molecular Formula | C40H74D6NO8P[1] | C40H80NO8P[2] |

| Molecular Weight | 740.08 g/mol [1] | 734.04 g/mol [2] |

| Physical Form | Solid | Solid |

| Solubility | Soluble in chloroform (B151607) | Soluble in chloroform (50 mg/ml)[3] |

| Purity | ≥99% deuterated forms (d1-d6)[1] | ≥95%[2] |

Experimental Protocols

The primary application of this compound is in the formation of model membranes, such as liposomes and supported lipid bilayers. These model systems are instrumental in studying membrane structure, dynamics, and interactions with other molecules.

Preparation of this compound Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) and small unilamellar vesicles (SUVs) from this compound using the thin-film hydration method followed by sonication.

Materials:

-

This compound powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder (optional, for LUV preparation)

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

-

Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid to facilitate hydration. For DPPC, this is typically above 41°C. Agitate the flask gently to suspend the lipid film, which will form multilamellar vesicles (MLVs).

-

Vesicle Sizing (Sonication):

-

For Small Unilamellar Vesicles (SUVs): Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the milky suspension becomes clear. Alternatively, a probe sonicator can be used, but care must be taken to avoid overheating the sample and to remove any titanium particles shed from the probe tip.

-

-

Vesicle Sizing (Extrusion - Optional):

-

For Large Unilamellar Vesicles (LUVs): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size. This process is typically performed at a temperature above the lipid's phase transition temperature.

-

Characterization of this compound Liposomes

Characterization of the prepared liposomes is crucial to ensure they meet the requirements for the intended application.

Table 2: Techniques for Liposome Characterization.

| Parameter | Technique | Description |

| Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the liposomes. |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Provides direct visualization of the liposomes' shape and lamellarity. |

| Surface Charge | Zeta Potential Measurement | Determines the charge on the surface of the liposomes, which influences their stability. |

| Phase Transition Temperature | Differential Scanning Calorimetry (DSC) | Measures the temperature at which the lipid bilayer transitions from a gel phase to a liquid-crystalline phase. Deuteration of the acyl chains is known to lower the phase transition temperature. |

| Deuterium Label Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the molecular weight and the location of the deuterium atoms. |

Signaling Pathways and Biological Interactions

While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart, DPPC, is a major component of biological membranes and pulmonary surfactant. The incorporation of DPPC into cell membranes can modulate their physical properties, such as fluidity, which in turn can influence the function of membrane-bound proteins and signaling cascades.

This compound serves as a valuable tracer to study the dynamics and distribution of DPPC within these complex biological systems. By using techniques like neutron scattering, researchers can differentiate the deuterated lipid from the endogenous, non-deuterated lipids and track its behavior.

Caption: Influence of DPPC on membrane properties and signaling.

Experimental Workflow for Membrane Interaction Studies

The use of this compound in membrane interaction studies often follows a structured workflow, from sample preparation to data analysis.

Caption: Workflow for membrane interaction studies.

References

An In-depth Technical Guide to Deuterated DPPC for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated dipalmitoylphosphatidylcholine (DPPC) is a synthetic, isotopically labeled version of DPPC, a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. In deuterated DPPC, hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution provides a powerful tool for researchers in biophysics, materials science, and drug development, primarily due to the different neutron scattering lengths and nuclear magnetic resonance properties of deuterium compared to hydrogen. This guide provides a comprehensive overview of deuterated DPPC, its properties, synthesis, and applications, with a focus on experimental methodologies and quantitative data.

Core Properties of Deuterated DPPC

The primary utility of deuterated DPPC lies in its application in techniques that are sensitive to isotopic substitution. The most significant impact of deuteration is on the neutron scattering length density (SLD), which is markedly different between hydrogen and deuterium. This difference allows for "contrast matching" in small-angle neutron scattering (SANS) experiments, enabling the selective visualization of specific components in a complex system, such as proteins embedded in a lipid bilayer.

Deuteration also subtly influences the physicochemical properties of DPPC, most notably its phase transition behavior. The gel-to-liquid crystalline phase transition temperature (Tm) of DPPC is a critical parameter that governs membrane fluidity. Perdeuteration of the acyl chains in DPPC (d62-DPPC) has been shown to lower the Tm by approximately 4-5°C compared to its non-deuterated counterpart.

Quantitative Data Summary

The following tables summarize key quantitative data for both protonated (h-DPPC) and deuterated (d-DPPC) dipalmitoylphosphatidylcholine, compiled from various experimental studies.

Table 1: Phase Transition Temperatures of DPPC and its Deuterated Analogs

| Lipid Species | Pre-transition Temperature (°C) | Main Transition Temperature (Tm) (°C) | Method | Reference |

| DPPC (h-DPPC) | ~35 | 41.4 | DSC | [1] |

| DPPC-d62 (chain deuterated) | Not reported | ~37 | DSC | [2] |

Table 2: Structural Parameters of DPPC and Deuterated DPPC Bilayers in the Fluid Phase (Lα)

| Lipid Species | Area per Lipid (Ų) | Bilayer Thickness (Å) | Method | Temperature (°C) | Reference |

| DPPC (h-DPPC) | 62.9 ± 1.3 | 45.5 ± 1.0 | X-ray Diffraction | 50 | [3] |

| DPPC (h-DPPC) | 64.6 ± 0.1 | Not reported | MD Simulation | 52 | [4] |

| DPPC-d62 (chain deuterated) | Not reported | Reduced compared to h-DPPC | Neutron Scattering | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated DPPC.

Preparation of Deuterated DPPC Liposomes for Small-Angle Neutron Scattering (SANS)

This protocol describes the preparation of unilamellar vesicles (liposomes) composed of deuterated DPPC for SANS analysis, a technique used to study the size, shape, and structure of macromolecules in solution.

Materials:

-

Deuterated DPPC (e.g., DPPC-d62) powder

-

Buffer of choice (e.g., phosphate-buffered saline, PBS) prepared in D₂O

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Sonicator (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of deuterated DPPC powder in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the D₂O-based buffer by vortexing or gentle shaking. The temperature should be kept above the Tm of the deuterated DPPC (~37°C for DPPC-d62). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Heat the extruder to a temperature above the Tm of the lipid.

-

Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times) to form ULVs.

-

-

Sample Characterization (Optional but Recommended):

-

Determine the size distribution and lamellarity of the prepared liposomes using Dynamic Light Scattering (DLS).

-

-

SANS Measurement:

-

Load the deuterated DPPC liposome (B1194612) solution into a quartz cuvette suitable for SANS measurements.

-

Collect SANS data at a temperature above the Tm.

-

Data analysis is typically performed using modeling software to extract structural parameters such as bilayer thickness and area per lipid.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated DPPC Membranes

This protocol outlines the general steps for acquiring and analyzing solid-state ²H NMR spectra of deuterated DPPC membranes to probe membrane structure and dynamics.

Materials:

-

Deuterated DPPC (e.g., DPPC-d62 or specifically labeled DPPC)

-

Buffer (e.g., Tris buffer)

-

NMR spectrometer equipped with a solid-state probe

Procedure:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of deuterated DPPC by hydrating a dry lipid film with buffer.

-

Centrifuge the MLV suspension to form a pellet.

-

Carefully transfer the hydrated lipid pellet into an NMR rotor.

-

-

NMR Data Acquisition:

-

Insert the rotor into the solid-state NMR probe.

-

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.

-

Data is typically collected as a function of temperature, especially around the phase transition temperature.

-

-

Data Analysis:

-

The resulting ²H NMR spectrum provides information about the orientation and dynamics of the C-D bonds.

-

From the spectral line shape, one can calculate the order parameter (S_CD), which reflects the degree of motional restriction of the acyl chains.

-

Changes in the order parameter profile with temperature can be used to characterize the phase behavior of the membrane.

-

Mass Spectrometry for the Analysis of Deuterated DPPC

This protocol provides a general workflow for the analysis of deuterated DPPC using mass spectrometry, often coupled with liquid chromatography (LC-MS), to confirm its identity and isotopic enrichment.

Materials:

-

Deuterated DPPC sample

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation (Lipid Extraction):

-

If the deuterated DPPC is in a complex mixture (e.g., extracted from cells), perform a lipid extraction using a method like the Bligh-Dyer or Folch extraction.

-

For purified samples, dissolve the lipid in an appropriate solvent compatible with the LC-MS system.

-

-

Chromatographic Separation (LC):

-

Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the lipid of interest from other components.

-

Use a gradient of solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate) to elute the lipids.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is introduced into the mass spectrometer.

-

Acquire mass spectra in either positive or negative ion mode. For phosphatidylcholines, positive ion mode is common.

-

The mass-to-charge ratio (m/z) of the intact deuterated DPPC molecule can be used to confirm its identity and calculate the level of deuterium incorporation by comparing it to the mass of the non-deuterated standard.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels on the acyl chains or the headgroup.

-

Signaling Pathways and Experimental Workflows

While DPPC is a structural component of membranes, it also plays a role in modulating cellular signaling, particularly in inflammatory responses. The incorporation of DPPC into the cell membrane of immune cells, such as monocytes, can alter membrane fluidity and subsequently affect cellular functions like the oxidative burst and cytokine release. Deuterated DPPC is an invaluable tool to study these processes by enabling the use of techniques like neutron scattering to probe the structural changes in the cell membrane upon DPPC incorporation.

Below is a Graphviz diagram illustrating a simplified experimental workflow to investigate the effect of DPPC on monocyte signaling.

Caption: Experimental workflow to study the effects of deuterated DPPC on monocyte function.

This workflow demonstrates how deuterated DPPC can be used to link changes in membrane structure to alterations in cellular signaling and function.

Synthesis and Purification of Deuterated DPPC

The synthesis of deuterated DPPC can be achieved through chemical or chemoenzymatic methods. A common strategy for producing chain-deuterated DPPC involves the use of deuterated fatty acid precursors.

Chemoenzymatic Synthesis of Chain-Deuterated DPPC

This approach combines the specificity of enzymes with the efficiency of chemical synthesis.

Caption: Chemoenzymatic synthesis workflow for chain-deuterated DPPC (DPPC-d62).

Purification:

The final deuterated DPPC product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts. The purity is then assessed by techniques like thin-layer chromatography (TLC) and mass spectrometry.

Conclusion

Deuterated DPPC is an indispensable tool for researchers studying the structure and dynamics of lipid membranes and their interactions with other molecules. Its unique properties in neutron scattering and NMR spectroscopy provide unparalleled insights into the molecular organization of biological membranes. This guide has provided a comprehensive overview of the key properties, experimental methodologies, and applications of deuterated DPPC, aiming to facilitate its effective use in scientific research and drug development. The continued development of new deuterated lipid species and analytical techniques will undoubtedly lead to further breakthroughs in our understanding of membrane biology.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Phospholipids for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phospholipids (B1166683), in which hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), are invaluable tools in biophysical and pharmaceutical research. The significant difference in the neutron scattering length between hydrogen and deuterium makes these molecules particularly useful for neutron scattering techniques, enabling the detailed structural and dynamic analysis of lipid bilayers and membrane-associated proteins.[1][2] Furthermore, the substitution of hydrogen with deuterium can simplify proton nuclear magnetic resonance (NMR) spectra, facilitating the study of complex biomolecular systems.[3] This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated phospholipids, including chemical synthesis, biosynthesis in genetically modified organisms, and chemoenzymatic approaches. It offers detailed experimental protocols, quantitative comparisons of these methods, and explores their applications in elucidating cellular signaling pathways.

Methods of Synthesis: A Comparative Overview

The choice of synthetic strategy for producing deuterated phospholipids depends on the desired deuteration pattern (selective or perdeuteration), the required quantity, and the specific phospholipid of interest. The three main approaches—chemical synthesis, biosynthesis, and chemoenzymatic methods—each offer distinct advantages and disadvantages.

Table 1: Comparison of Synthesis Methods for Deuterated Phospholipids

| Method | Key Advantages | Key Disadvantages | Typical Deuteration Level | Typical Yields |

| Chemical Synthesis | High control over deuteration site; suitable for large-scale production; can produce perdeuterated acyl chains. | Multi-step, complex procedures; potential for low overall yields; may introduce impurities. | >98% for precursors, ~94% for final fatty acids.[4] | 60% for final phospholipid esterification. |

| Biosynthesis (E. coli) | Can produce complex, physiologically relevant phospholipids; allows for selective deuteration of headgroup, backbone, or acyl chains.[5] | Requires expertise in microbial fermentation; deuterated media can be expensive; yields can be variable. | Up to 90% for perdeuterated species.[5] | 5 to 50 mg per liter of culture.[6] |

| Chemoenzymatic Synthesis | Combines the specificity of enzymes with the efficiency of chemical reactions; high regioselectivity.[4] | May require optimization of enzymatic conditions; enzymes can be costly. | High, dependent on deuterated precursors. | Modest to good. |

Chemical Synthesis of Deuterated Phospholipids

Chemical synthesis offers precise control over the location of deuterium atoms, making it ideal for producing phospholipids with specifically deuterated acyl chains. A common strategy involves the synthesis of deuterated fatty acids followed by their esterification to a glycerophosphocholine backbone.

Experimental Protocol: Synthesis of Perdeuterated Dioleoyl-sn-glycero-3-phosphocholine (DOPC-d64)

This protocol is adapted from the synthesis of [D32]oleic acid and its subsequent conversion to [D64]dioleoyl-sn-glycero-3-phosphocholine.[4]

Part 1: Synthesis of Deuterated Fatty Acid Precursors

-

Perdeuteration of Fatty Acid Precursors:

-

Combine a saturated fatty acid (e.g., nonanoic acid or azelaic acid) with D₂O and a Pt/C catalyst in a high-pressure reactor.[7]

-

Heat the mixture under hydrothermal conditions (e.g., 220 °C) for 72 hours.[7]

-

Repeat the H/D exchange process two to three times to achieve >98% deuterium incorporation.[7]

-

-

Multi-step Synthesis of Deuterated Oleic Acid:

-

Follow a multi-step organic synthesis route, such as a Wittig reaction, to couple deuterated alkyl chains and introduce the cis-double bond, yielding deuterated oleic acid. The oleic acid can be produced with approximately 94% isotopic purity.[4]

-

Part 2: Esterification to Form Deuterated DOPC

-

Steglich Esterification:

-

Combine the synthesized deuterated oleic acid with sn-glycero-3-phosphocholine (GPC) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

-

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform.

-

This step can yield the final deuterated DOPC with approximately 60% yield.

-

Logical Workflow for Chemical Synthesis of Deuterated DOPC

Caption: Chemical synthesis of deuterated DOPC.

Biosynthesis of Deuterated Phospholipids in E. coli

The biosynthesis of deuterated phospholipids in genetically modified E. coli provides a powerful method for producing complex and physiologically relevant lipids. By controlling the deuteration level of the growth medium and the carbon source, it is possible to achieve selective deuteration of the headgroup, glycerol (B35011) backbone, or acyl chains.[5]

Experimental Protocol: Biosynthesis of Deuterated Phosphatidylcholine (PC)

This protocol is a generalized procedure based on methods for producing deuterated proteins and lipids in E. coli.[5][6]

-

Adaptation of E. coli to Deuterated Media:

-

Gradually adapt a suitable E. coli strain (e.g., one engineered to produce PC) to growth in deuterated minimal medium by incrementally increasing the percentage of D₂O.

-

-

Large-Scale Fermentation:

-

Inoculate a large-scale fermenter containing deuterated minimal medium with the adapted E. coli strain.

-

Use a deuterated carbon source (e.g., d8-glycerol) to achieve high levels of deuteration in the acyl chains and glycerol backbone.

-

Control fermentation parameters such as pH, temperature, and dissolved oxygen to maintain optimal cell growth.

-

-

Lipid Extraction:

-

Harvest the E. coli cells by centrifugation.

-

Perform a total lipid extraction using a modified Bligh-Dyer method.[7]

-

-

Purification of Deuterated PC:

-

Separate the desired deuterated PC from other lipids using silica (B1680970) gel column chromatography.[5]

-

Logical Workflow for Biosynthesis of Deuterated PC

Caption: Biosynthesis of deuterated PC in E. coli.

Chemoenzymatic Synthesis of Deuterated Phospholipids

Chemoenzymatic methods leverage the high specificity of enzymes for particular reactions, such as the hydrolysis of a specific acyl chain, combined with efficient chemical steps. This approach is particularly useful for producing mixed-acyl phospholipids with high purity.[4]

Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC

This protocol outlines a general strategy for producing 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

-

Enzymatic Hydrolysis:

-

Use a regiospecific lipase (B570770), such as Rhizomucor miehei lipase (which is sn-1,3 specific), to selectively hydrolyze the acyl chain at the sn-1 position of a starting phospholipid like DOPC.[4]

-

-

Chemical Esterification:

-

Esterify the resulting lysophospholipid at the sn-1 position with a deuterated fatty acid (e.g., palmitic acid-d31) using standard chemical methods, such as activation with an anhydride (B1165640) and a DMAP catalyst.[7]

-

-

Purification:

-

Purify the final deuterated POPC product using chromatographic techniques to remove unreacted starting materials and byproducts.

-

Applications in Signaling Pathway Research

Deuterated phospholipids are powerful tools for investigating the structure and function of proteins involved in cellular signaling at the membrane interface. While direct studies of signaling pathways using deuterated lipids are an emerging field, the principles are well-established in biophysical studies of membrane proteins.

The Phosphoinositide Signaling Pathway

The phosphoinositide pathway is a crucial signaling cascade that regulates a multitude of cellular processes. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC).[8]

The use of deuterated phosphoinositides, such as deuterated PIP2, can provide unprecedented insights into the molecular interactions governing this pathway. Techniques like neutron scattering and solid-state NMR, which are greatly enhanced by deuterium labeling, can be used to study:

-

The conformation of PIP2 in the membrane.

-

The interaction of PLC with its PIP2 substrate.

-

The recruitment and activation of PKC at the membrane by DAG.

Logical Diagram of the PLC/PKC Signaling Pathway

Caption: PLC/PKC signaling pathway with deuterated PIP2.

Conclusion

The synthesis of deuterated phospholipids is a rapidly advancing field that provides researchers with essential tools for a deeper understanding of membrane biology and cellular signaling. The choice between chemical, biosynthetic, and chemoenzymatic methods will depend on the specific research question and available resources. As these synthetic methodologies continue to improve, the application of deuterated phospholipids in complex biological studies, particularly in the elucidation of signaling pathways, is expected to expand significantly, opening new avenues for drug discovery and development.

References

- 1. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Documents download module [ec.europa.eu]

- 8. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide to (Rac)-DPPC-d6: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-DPPC-d6, a deuterated analog of the saturated phospholipid dipalmitoylphosphatidylcholine (DPPC). This document details its chemical identity, suppliers, physicochemical properties, and experimental protocols for its use in forming lipid-based nanostructures. Furthermore, it explores the application of this compound in biophysical studies, particularly in deuterium (B1214612) nuclear magnetic resonance (²H-NMR) for the characterization of lipid bilayer membranes.

Core Data Presentation

This compound: Chemical Identifier and Supplier Information

| Identifier | Value | Source |

| Chemical Name | (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 | N/A |

| CAS Number | 82765-17-1 | [1][2] |

| Synonyms | (Rac)-129Y83-d6 | [2] |

| Suppliers | InvivoChem, MedchemExpress | [1][2] |

Physicochemical Properties of Dipalmitoylphosphatidylcholine (DPPC)

The following table summarizes the key physicochemical properties of the non-deuterated form, DPPC. These values are expected to be highly similar for this compound, as the isotopic labeling has a negligible effect on these bulk properties.

| Property | Value | Source |

| Molecular Formula | C40H80NO8P | [3][4] |

| Molar Mass | 734.053 g/mol | [3] |

| Appearance | White powder | [4] |

| Phase Transition Temperature (Tm) | ~41 °C | [3][5] |

| Solubility | Soluble in ethanol (B145695) and Chloroform (B151607):Methanol:Water (65:25:4), Insoluble in DMSO | [5] |

| Critical Micelle Concentration (CMC) | 4.6 ± 0.5 x 10⁻¹⁰ M | [3] |

Experimental Protocols

Preparation of DPPC Liposomes by Thin-Film Hydration and Probe Sonication

This protocol describes a common method for preparing unilamellar liposomes from this compound.

Materials:

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Probe sonicator

-

Water bath

-

Nitrogen gas source

-

Microcentrifuge

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

-

Evaporate the organic solvent using a rotary evaporator. The temperature of the water bath should be kept above the phase transition temperature of DPPC (~41°C) to ensure the formation of a uniform lipid film.

-

Dry the thin lipid film under a stream of nitrogen gas to remove any residual solvent. For complete removal, the flask can be placed under a high vacuum for several hours.[6][7]

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipid.

-

Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[6][7]

-

-

Sonication:

-

To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.

-

Use a probe-tip sonicator set to a specific duty cycle (e.g., 20% duty cycle with a pulse of 2 seconds on and 2 seconds off).[8]

-

The total sonication time will influence the final size of the liposomes; a total sonication time of around 8 minutes is often used.[8]

-

It is crucial to monitor and control the temperature of the sample during sonication to prevent overheating.[8]

-

-

Purification:

-

After sonication, centrifuge the liposome (B1194612) suspension at high speed (e.g., 10,000 x g) for a few minutes to pellet any titanium particles shed from the sonicator probe and any larger, un-reconstituted lipid aggregates.

-

Carefully collect the supernatant containing the liposome suspension.[8]

-

The liposomes can be stored at 4°C for short-term use. For longer-term storage, an additional centrifugation step may be necessary to remove any precipitated lipid.[8]

-

Mandatory Visualizations

Caption: Workflow for the preparation of this compound liposomes.

References

- 1. This compound | Isotope-Labeled Compounds | 82765-17-1 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 8. General preparation of liposomes using probe-tip sonication [protocols.io]

An In-depth Technical Guide to Stable Isotope Labeled Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled lipids in research, with a focus on metabolic studies, drug development, and lipidomics. It covers the core principles of stable isotope labeling, detailed experimental protocols, data analysis strategies, and applications in tracing lipid signaling pathways.

Introduction to Stable Isotope Labeled Lipids

Stable isotope-labeled lipids are powerful tools for tracing the metabolic fate of lipids in biological systems.[1][2] By replacing common isotopes like carbon-12 (¹²C), hydrogen-1 (¹H), or nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), researchers can distinguish exogenously supplied lipids from the endogenous lipid pool.[1][2][3] This enables the precise measurement of lipid uptake, transport, and transformation within cells and organisms.[4][5]

The key advantage of using stable isotopes is that they do not significantly alter the chemical properties of the lipid molecules, ensuring that they behave identically to their unlabeled counterparts in biological pathways.[2] This allows for the accurate tracing of metabolic fluxes and the elucidation of complex lipid metabolic networks.[6] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify stable isotope-labeled lipids.[1][2]

Labeling Strategies

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical synthesis.

-

Metabolic Labeling: In this approach, cells, tissues, or whole organisms are supplied with a stable isotope-labeled precursor, such as ¹³C-glucose, ¹³C-fatty acids, or ²H₂O (heavy water).[1][7] The organism's own metabolic machinery then incorporates these labeled precursors into newly synthesized lipids.[8] This method is ideal for studying de novo lipogenesis and the dynamics of lipid turnover.[7]

-

Chemical Synthesis: This involves the chemical synthesis of lipids with stable isotopes incorporated at specific positions.[9] This method provides precise control over the location of the label and is particularly useful for creating internal standards for quantitative mass spectrometry.[9][10] Deuterated lipids, for example, are synthesized for use in drug development to investigate the kinetic isotope effect.[10]

Experimental Workflows and Protocols

A typical workflow for a stable isotope labeling experiment in lipidomics involves several key stages, from labeling to data analysis.

Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for tracing de novo fatty acid and glycerolipid synthesis in cultured mammalian cells using ¹³C-glucose.[1][11][12]

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with [U-¹³C₆]Glucose at the desired concentration (e.g., 10 mM) and 10% dialyzed fetal bovine serum.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a time course (e.g., 0, 4, 8, 16, 24 hours) to monitor the incorporation of the label over time.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Protocol for In Vivo Lipid Metabolism Study in Mice

This protocol describes a method for studying lipid disposition in vivo using stable isotope-labeled fatty acids in mice.[13]

Materials:

-

C57BL/6 mice

-

¹³C-labeled oleic acid, potassium salt

-

Corn oil or other suitable vehicle

-

Animal handling and injection equipment

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Methanol, Pentanol (for extraction)

-

Internal standards (heavy-labeled lipids)

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Tracer Administration:

-

Prepare a formulation of ¹³C-oleic acid in corn oil.

-

Administer the tracer to the mice via oral gavage (e.g., 150 mg/kg).

-

-

Sample Collection:

-

Collect blood samples at various time points following tracer administration (e.g., 0, 1, 2, 4, 8 hours).

-

Process the blood to obtain plasma.

-

-

Sample Preparation for Analysis:

-

To 10 µL of plasma, add 90 µL of methanol containing heavy-labeled internal standards.

-

Further dilute with 300 µL of pentanol.

-

Centrifuge to pellet insoluble proteins.

-

Analyze the supernatant by LC-MS/MS.

-

Lipid Extraction Protocol (Modified Bligh & Dyer)

This is a common method for extracting a broad range of lipids from biological samples.[14]

Materials:

-

Cell lysate or tissue homogenate

-

Methanol, Chloroform, Water (LC-MS grade)

-

Glass centrifuge tubes

Procedure:

-

To your sample (e.g., 1 mL of cell lysate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 1 minute.

-

Add 1.25 mL of chloroform and vortex.

-

Add 1.25 mL of water and vortex.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase (which contains the lipids) into a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5).[15]

Data Presentation and Analysis

Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic fluxes. The data should be presented in a clear and structured format, such as tables, to facilitate comparison.

Table 1: Dynamic Changes in ¹³C-Labeled Lipid Classes in HepG2 Cells

The following table summarizes the relative abundance of ¹³C-labeled lipid species in HepG2 cells incubated with 0.3 mM ¹³C₁₆-palmitic acid over 16 hours. The data is adapted from a study on lipotoxicity.[5]

| Lipid Class | 4 hours | 8 hours | 16 hours |

| Diacylglycerol (DG) | ↑ | ↑↑ | ↑↑↑ |

| Triacylglycerol (TG) | ↑ | ↑↑ | ↑↑ |

| Phosphatidylcholine (PC) | ↑ | ↑↑ | ↑↑ |

| Phosphatidylethanolamine (PE) | ↑ | ↑ | ↑ |

| Phosphatidylinositol (PI) | ↑ | ↑ | ↑ |

| Ceramide (Cer) | ↑ | ↑↑ | ↑↑↑ |

| Fatty Acyl-Carnitine | ↑ | ↑↑ | ↑↑↑ |

| (↑ indicates an increase in the relative abundance of the labeled lipid class compared to the previous time point.) |

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize complex biological pathways and experimental workflows.

Glycerophospholipid Biosynthesis Pathway

This pathway is central to the synthesis of major membrane phospholipids (B1166683) and can be traced using stable isotope-labeled precursors like ¹³C-glycerol or ¹³C-fatty acids.[16][17][18][19][20]

Sphingolipid Metabolism Pathway

Sphingolipids are involved in various signaling processes, and their metabolism can be traced using labeled serine or fatty acids.[21][22][23][24][25]

Applications in Drug Development

Stable isotope-labeled lipids, particularly deuterated lipids, have emerged as a novel class of therapeutic agents.[15] The replacement of hydrogen with deuterium at specific positions in polyunsaturated fatty acids can slow down the process of lipid peroxidation due to the kinetic isotope effect.[15] This approach is being investigated for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and retinal diseases.

Conclusion

Stable isotope labeling is an indispensable technique in modern lipid research. It provides a dynamic view of lipid metabolism that is unattainable with traditional analytical methods.[5][26] The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope labeling experiments, ultimately leading to a deeper understanding of the complex roles of lipids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apo.ansto.gov.au [apo.ansto.gov.au]

- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurisotop.com [eurisotop.com]

- 14. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 15. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Glycerophospholipid biosynthetic pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. glycerophospholipid biosynthetic process | SGD [yeastgenome.org]

- 21. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Edge: A Technical Guide to the Application of Deuterated Lipids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics and biomedical research, the quest for more precise and insightful analytical tools is perpetual. Among the most powerful yet elegantly simple of these tools are deuterated lipids. By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can unlock a wealth of information about lipid metabolism, membrane dynamics, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the core applications of deuterated lipids, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this isotopic advantage.

Deuterated lipids are lipid molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D). This subtle alteration in mass, without a significant change in the molecule's chemical properties, provides a powerful analytical handle. The increased mass is readily detectable by mass spectrometry, while the different nuclear spin properties of deuterium make it a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the increased strength of the carbon-deuterium bond compared to the carbon-hydrogen bond imparts a significant kinetic isotope effect, which can be exploited to study reactions involving C-H bond cleavage, most notably in the context of lipid peroxidation.

Core Applications of Deuterated Lipids

The utility of deuterated lipids spans a wide range of research areas, from fundamental biophysics to clinical investigations. The primary applications can be broadly categorized as follows:

-

Mass Spectrometry (MS)-Based Lipidomics: Deuterated lipids serve as ideal internal standards for the accurate quantification of lipid species in complex biological samples. Their similar ionization efficiencies and chromatographic retention times to their non-deuterated counterparts, coupled with their distinct mass, allow for precise correction of variations in sample extraction and instrument response.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies of lipid membranes and membrane-associated proteins, deuterated lipids are invaluable. They can be used to simplify complex proton NMR spectra, provide a "silent" background for observing the signals of other molecules, or act as direct probes of membrane structure and dynamics through deuterium NMR.

-

Tracing Lipid Metabolism and Flux: By introducing deuterated precursors, such as deuterated water (D₂O) or deuterated fatty acids, into biological systems, researchers can trace the synthesis, transport, and turnover of lipids in vivo and in vitro. This provides dynamic information about metabolic pathways that is unattainable with static measurements.

-

Investigating Oxidative Stress and Lipid Peroxidation: The kinetic isotope effect of deuteration at sites susceptible to oxidation, such as the bis-allylic positions of polyunsaturated fatty acids (PUFAs), makes deuterated lipids powerful tools to study and mitigate lipid peroxidation. This has significant implications for understanding and potentially treating diseases associated with oxidative stress.

I. Mass Spectrometry-Based Lipidomics with Deuterated Lipids

The use of deuterated lipids as internal standards has revolutionized quantitative lipidomics, enabling high-precision measurements of lipid concentrations in complex biological matrices.

Experimental Workflow: Quantitative Lipidomics using Deuterated Internal Standards

The following diagram outlines a typical workflow for a quantitative lipidomics experiment using a suite of deuterated lipid standards.

Caption: A generalized workflow for quantitative lipidomics using deuterated internal standards.

Detailed Experimental Protocol: Shotgun Lipidomics with Deuterated Standards

This protocol provides a general framework for the analysis of lipid profiles in biological samples using a shotgun lipidomics approach with deuterated internal standards.

1. Reagents and Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Deuterated lipid internal standard mixture (commercially available or custom-prepared, covering the lipid classes of interest)[1]

-

Chloroform, Methanol, Water (HPLC grade)

-

0.15 M KCl

-

Acetic acid

-

Nitrogen gas for drying

-

Mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer):

-

Transfer 50 µL of the biological sample to a glass tube.

-

Add 200 µL of 0.15 M KCl in water, 400 µL of methanol, 200 µL of dichloromethane, and 1 µL of acetic acid.

-

Add a known amount (e.g., 10 µL of a 100 pmol/µL stock) of the deuterated lipid internal standard mixture.

-

Vortex the mixture thoroughly and let it stand at room temperature for 5 minutes.

-

Add 200 µL of water and 200 µL of dichloromethane, vortex gently, and let it stand for another 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at room temperature to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in an appropriate volume (e.g., 100 µL) of a suitable solvent for mass spectrometry analysis (e.g., 85% isopropanol, 5% water, 10% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate).

3. Mass Spectrometry Analysis:

-

Infuse the reconstituted lipid extract directly into the mass spectrometer using a nano-ESI source at a low flow rate (e.g., 50-300 nL/min).[2]

-

Acquire full scan mass spectra (MS1) in both positive and negative ion modes to cover a wide range of lipid classes.

-

Perform data-dependent or data-independent acquisition of tandem mass spectra (MS/MS) to identify and confirm the lipid species based on their characteristic fragmentation patterns.

4. Data Analysis:

-

Identify lipid species using specialized software that compares the acquired MS/MS spectra to lipid databases.

-

Integrate the peak areas of the endogenous lipids and their corresponding deuterated internal standards.

-

Calculate the concentration of each lipid species by normalizing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.

Quantitative Data: Commercially Available Deuterated Lipid Standards

The following table provides examples of commercially available deuterated lipid standards used in quantitative lipidomics.

| Lipid Class | Example Deuterated Standard |

| Phosphatidylcholine (PC) | 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine |

| Phosphatidylethanolamine (PE) | 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine |

| Phosphatidylserine (PS) | 1,2-dioleoyl-d4-sn-glycero-3-phospho-L-serine |

| Sphingomyelin (SM) | N-palmitoyl-d31-D-erythro-sphingosylphosphorylcholine |

| Triacylglycerol (TAG) | Tripalmitin-d93 |

| Cholesterol | Cholesterol-d7 |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Lipid Membranes

Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid membranes. By selectively deuterating specific positions on lipid molecules, researchers can gain detailed insights into membrane properties such as acyl chain order, membrane thickness, and the effects of membrane-active molecules.[3][4]

Experimental Workflow: Solid-State ²H NMR of Deuterated Lipids

The diagram below illustrates the key steps in a solid-state ²H NMR experiment on deuterated lipid membranes.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]